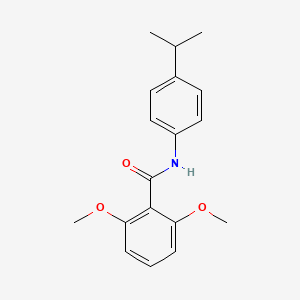
2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of two methoxy groups and a propan-2-ylphenyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-propan-2-ylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide
- 2,6-dimethoxy-N-(4-(2-propan-2-ylimidazol-1-yl)phenyl)benzamide
Uniqueness
2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12(2)13-8-10-14(11-9-13)19-18(20)17-15(21-3)6-5-7-16(17)22-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOLCUMQRMQUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5641458.png)
![2-(2,4-Dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B5641461.png)
![2-[2-(3-Ethylphenoxy)acetamido]benzamide](/img/structure/B5641462.png)
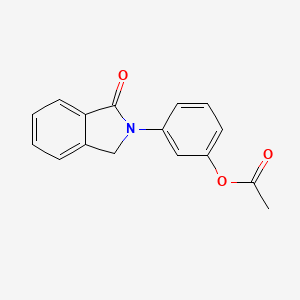
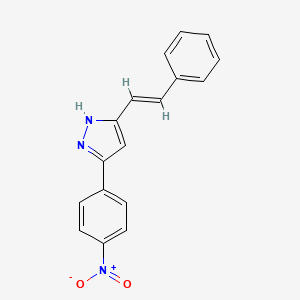
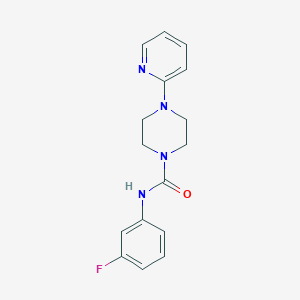
![7-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5641493.png)
![(3aR*,9bR*)-2-[(3-ethylisoxazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5641499.png)
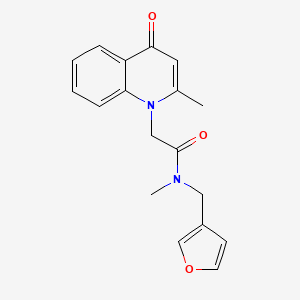
![7-methyl-4-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5641504.png)
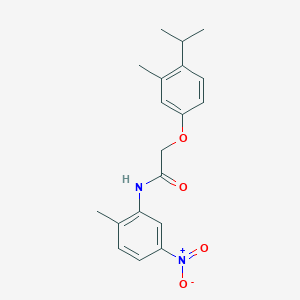
![3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE](/img/structure/B5641524.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5641530.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5641536.png)
